3-(2,7-Dimethylcyclohept-1-en-1-yl)propanoic acid
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Overview
Description
3-(2,7-Dimethylcyclohept-1-en-1-yl)propanoic acid is an organic compound with a unique structure characterized by a cycloheptene ring substituted with two methyl groups and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,7-Dimethylcyclohept-1-en-1-yl)propanoic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cycloheptene ring. Subsequent methylation and introduction of the propanoic acid group complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,7-Dimethylcyclohept-1-en-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cycloheptene ring to a cycloheptane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cycloheptane derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
3-(2,7-Dimethylcyclohept-1-en-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,7-Dimethylcyclohept-1-en-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid: A simpler carboxylic acid with similar functional groups but lacking the cycloheptene ring.
Cycloheptene derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
3-(2,7-Dimethylcyclohept-1-en-1-yl)propanoic acid is unique due to its specific combination of a cycloheptene ring with methyl groups and a propanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61426-40-2 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-(2,7-dimethylcyclohepten-1-yl)propanoic acid |
InChI |
InChI=1S/C12H20O2/c1-9-5-3-4-6-10(2)11(9)7-8-12(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
NJQVWLMCBIWUIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC(=C1CCC(=O)O)C |
Origin of Product |
United States |
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